Cas no 1094067-13-6 (SCH-1473759 hydrochloride)

SCH-1473759 hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
- 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8 -yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methyl-1-propanol hyd rochloride (1:1)
- SCH-1473759 hydrochloride
- SCH-1473759 (hydrochloride)
- AKOS030526250
- 1094067-13-6
- MS-28518
- CS-3477
- 2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride
- CHEMBL1650533
- 2-{ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol hydrochloride
- HY-10483
- F85078
- SCH1473759 (HCl salt)
-
- Inchi: 1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H
- InChI Key: YBAZMWNWFHDNTH-UHFFFAOYSA-N
- SMILES: Cl.S1C(=CC(CN(CC)C(C)(C)CO)=N1)NC1C2=NC=C(C3C=NNC=3)N2C=C(C)N=1
Computed Properties
- Exact Mass: 462.1717064g/mol
- Monoisotopic Mass: 462.1717064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 569
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 136Ų
SCH-1473759 hydrochloride Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
SCH-1473759 hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-10483-10mg |
SCH-1473759 hydrochloride |
1094067-13-6 | 99.79% | 10mg |
¥4000 | 2024-05-24 | |
ChemScence | CS-3477-50mg |
SCH-1473759 hydrochloride |
1094067-13-6 | 99.67% | 50mg |
$900.0 | 2022-04-28 | |
MedChemExpress | HY-10483-2mg |
SCH-1473759 hydrochloride |
1094067-13-6 | 99.79% | 2mg |
¥1800 | 2024-05-24 | |
DC Chemicals | DC22580-50 mg |
SCH-1473759 hydrochloride |
1094067-13-6 | >98% | 50mg |
$600.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59454-2mg |
SCH-1473759 hydrochloride |
1094067-13-6 | 98% | 2mg |
¥1618.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59454-5mg |
SCH-1473759 hydrochloride |
1094067-13-6 | 98% | 5mg |
¥2517.00 | 2023-09-07 | |
MedChemExpress | HY-10483-5mg |
SCH-1473759 hydrochloride |
1094067-13-6 | 99.79% | 5mg |
¥2800 | 2024-05-24 | |
MedChemExpress | HY-10483-100mg |
SCH-1473759 hydrochloride |
1094067-13-6 | 99.79% | 100mg |
¥14500 | 2023-08-31 | |
MedChemExpress | HY-10483-50mg |
SCH-1473759 hydrochloride |
1094067-13-6 | 99.79% | 50mg |
¥9950 | 2024-05-24 | |
ChemScence | CS-3477-100mg |
SCH-1473759 hydrochloride |
1094067-13-6 | 99.67% | 100mg |
$1380.0 | 2022-04-28 |
SCH-1473759 hydrochloride Related Literature
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
3. Back matter
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on SCH-1473759 hydrochloride
SCH-1473759 Hydrochloride: A Comprehensive Overview
SCH-1473759 hydrochloride, also known by its CAS number 1094067-13-6, is a compound of significant interest in the field of pharmaceutical research. This compound has garnered attention due to its potential therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer treatment. Recent studies have highlighted its unique pharmacological properties, making it a promising candidate for drug development.
The chemical structure of SCH-1473759 hydrochloride is characterized by a heterocyclic core, which contributes to its stability and bioavailability. This structural feature allows the compound to interact effectively with target proteins, enhancing its efficacy in biological systems. Researchers have employed advanced computational methods, such as molecular docking simulations, to elucidate the binding mechanisms of SCH-1473759 hydrochloride with various therapeutic targets.
One of the most notable advancements in the study of SCH-1473759 hydrochloride involves its role in neuroprotection. Preclinical trials have demonstrated that this compound exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress—a key factor in neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. Furthermore, SCH-1473759 hydrochloride has shown potential in modulating neurotrophic factors, which are essential for neuronal survival and regeneration.
In the context of oncology, SCH-1473759 hydrochloride has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. Recent studies have revealed that this compound targets specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which are often dysregulated in various cancers. These findings underscore its potential as a novel anticancer agent, particularly for cancers resistant to conventional therapies.
The synthesis of SCH-1473759 hydrochloride involves a multi-step process that combines organic synthesis techniques with rigorous quality control measures. Researchers have optimized the synthetic route to enhance yield and purity, ensuring that the compound meets stringent pharmacopeial standards. This optimization is critical for advancing SCH-1473759 hydrochloride into clinical trials and eventual commercialization.
From a regulatory perspective, SCH-1473759 hydrochloride has undergone extensive preclinical testing to assess its safety profile. Toxicological studies have demonstrated that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These results provide a strong foundation for initiating clinical trials in human subjects.
Looking ahead, the development of SCH-1473759 hydrochloride holds immense promise for addressing unmet medical needs in neurology and oncology. Collaborative efforts between academia and industry are expected to accelerate its progression through the drug development pipeline. As research continues to uncover new insights into its mechanisms of action, SCH-1473759 hydrochloride stands as a testament to the power of innovative drug discovery.
1094067-13-6 (SCH-1473759 hydrochloride) Related Products
- 920113-18-4(N-(1-{butyl(methyl)carbamoylmethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide)
- 1352398-19-6(4-bromo-7-methyl-1H-indol-5-ol)
- 163927-31-9((R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate)
- 1807236-27-6(Ethyl 2-cyano-6-hydroxymethyl-4-(trifluoromethoxy)phenylacetate)
- 863513-19-3(4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid)
- 396721-99-6(2-methyl-3-nitro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)
- 304685-83-4(2-{4-(Difluoromethoxy)phenylformamido}acetic Acid)
- 2229079-80-3(3-(2-methylphenyl)phenylmethyl sulfamate)
- 946251-21-4(1-benzyl-N-4-(diethylamino)-2-methylphenyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)
- 2680903-36-8(5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)
